molecular formula C18H15NO4 B11059619 3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11059619
M. Wt: 309.3 g/mol
InChI Key: MHAAUNPAGNNOIK-YBEGLDIGSA-N
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Description

3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of oxindoles. This compound is characterized by the presence of both hydroxyl and oxo functional groups, as well as a phenyl group attached to a butenyl chain. The indole core structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE can be achieved through various synthetic routes. One common method involves the aldol reaction of α,β-unsaturated ketones with isatins, catalyzed by arginine . This reaction proceeds efficiently under mild conditions, yielding the desired oxindole derivatives in high yields.

Another approach involves the use of aqueous titanium(III) chloride solution to facilitate the reductive amination of o-nitrostyrenes, leading to the formation of indole derivatives . This method is advantageous due to its simplicity and the use of environmentally benign reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, which can exhibit different biological activities and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its presence in drug development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its specific substitution pattern and the presence of both hydroxyl and oxo groups on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

3-hydroxy-3-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enyl]-1H-indol-2-one

InChI

InChI=1S/C18H15NO4/c20-13(10-16(21)12-6-2-1-3-7-12)11-18(23)14-8-4-5-9-15(14)19-17(18)22/h1-10,21,23H,11H2,(H,19,22)/b16-10-

InChI Key

MHAAUNPAGNNOIK-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)CC2(C3=CC=CC=C3NC2=O)O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)CC2(C3=CC=CC=C3NC2=O)O)O

Origin of Product

United States

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